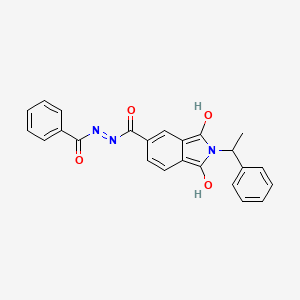![molecular formula C21H21NO4 B4164208 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164208.png)
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in nociception, the process of sensing and transmitting pain signals. A-317491 has been extensively studied for its potential use in the treatment of chronic pain.
Wirkmechanismus
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione works by blocking the P2X3 and P2X2/3 receptors, which are involved in the transmission of pain signals. By blocking these receptors, 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione can reduce the transmission of pain signals and thus reduce pain. The exact mechanism of action of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is still being studied.
Biochemical and physiological effects:
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, which are involved in the development of chronic pain. It has also been shown to reduce the activity of glial cells, which play a role in the development of chronic pain. Additionally, 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione has been shown to have a low toxicity profile, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its selectivity for the P2X3 and P2X2/3 receptors. This makes it a useful tool for studying the role of these receptors in pain transmission. However, one limitation of using 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the potential use of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione in the treatment of chronic pain in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione in humans. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione and its potential use in other areas of medicine, such as cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in the treatment of chronic pain. Several studies have shown that 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione can effectively reduce pain in animal models of chronic pain, including neuropathic pain and inflammatory pain. It has also been shown to have a rapid onset of action and a long duration of effect.
Eigenschaften
IUPAC Name |
2-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-7-15-10-11-18(19(14-15)25-2)26-13-6-12-22-20(23)16-8-4-5-9-17(16)21(22)24/h3-5,8-11,14H,1,6-7,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSKLQHZRWPIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4164127.png)
![4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4164132.png)
![N'-{2-[4-(benzyloxy)phenoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164139.png)
![N'-[4-(4-allyl-2-methoxyphenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164149.png)
![7-{(5-iodo-2-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4164155.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4164166.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164176.png)

![2-(5-chloro-2-pyridinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4164188.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4164200.png)
![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164216.png)


![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164234.png)